

# Accessing and Understanding the GRADE Study: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: gradex

Cat. No.: B1178969

[Get Quote](#)

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study. It details the publicly available data, experimental protocols, and key results to facilitate further research and understanding of the comparative effectiveness of different glucose-lowering medications for type 2 diabetes.

## Public Access to GRADE Study Data

Data from the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study are available for request through the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) Central Repository.[\[1\]](#)[\[2\]](#)[\[3\]](#) This repository provides access to a rich dataset, enabling researchers to conduct secondary analyses and explore new hypotheses.

## Data and Resource Request Process

Investigators seeking access to GRADE study data and/or specimens must submit a request via the NIDDK Central Repository website.[\[2\]](#) The process involves:

- Registration: New users must register on the NIDDK-CR Resources for Research (R4R) platform.
- Request Submission: A formal request must be submitted outlining the research plan, including the scientific rationale, objectives, and analysis plan.

- Data Use Agreement (DUA): A DUA must be executed between the requesting institution and the NIDDK.
- Review and Approval: Requests are reviewed for scientific merit and feasibility. For active studies, the parent study leadership, in collaboration with NIDDK, makes the final decision.

The NIDDK Central Repository encourages the use of Digital Object Identifiers (DOIs) for citing the datasets to ensure proper credit and facilitate resource tracking.

## Quantitative Data Summary

The following tables summarize key quantitative data from the GRADE study.

### Table 1: Baseline Characteristics of Randomized Participants

| Characteristic                                      | Overall (N = 5,047) |
|-----------------------------------------------------|---------------------|
| Age (years), mean $\pm$ SD                          | 57.2 $\pm$ 10.0     |
| Sex, n (%)                                          |                     |
| Male                                                | 3210 (63.6)         |
| Female                                              | 1837 (36.4)         |
| Race/Ethnicity, n (%)                               |                     |
| White                                               | 3316 (65.7)         |
| Black or African American                           | 999 (19.8)          |
| Hispanic or Latino                                  | 929 (18.4)          |
| Asian                                               | 182 (3.6)           |
| American Indian/Alaska Native                       | 136 (2.7)           |
| Other/Unknown                                       | 394 (7.8)           |
| Duration of Diabetes (years), mean $\pm$ SD         | 4.2 $\pm$ 2.8       |
| HbA1c (%), mean $\pm$ SD                            | 7.5 $\pm$ 0.5       |
| Body Mass Index (kg/m <sup>2</sup> ), mean $\pm$ SD | 34.3 $\pm$ 6.8      |
| Metformin Dose (mg/day), mean $\pm$ SD              | 1944 $\pm$ 204      |
| History of Hypertension, n (%)                      | 3381 (67.0)         |
| History of Hyperlipidemia, n (%)                    | 3634 (72.0)         |
| History of Heart Attack or Stroke, n (%)            | 328 (6.5)           |

## Table 2: Primary and Key Secondary Metabolic Outcomes

| Outcome                                            | Glargine         | Liraglutide      | Glimepiride      | Sitagliptin      |
|----------------------------------------------------|------------------|------------------|------------------|------------------|
| Primary                                            |                  |                  |                  |                  |
| Outcome: Time to HbA1c $\geq 7.0\%$<br>(Confirmed) | Lower rate       | Lower rate       | Higher rate      | Higher rate      |
| P-value for overall comparison                     | <0.001           |                  |                  |                  |
| Severe Hypoglycemia, % of participants             | -                | -                | 2.2              | 0.7              |
| Weight Change (after 4 years)                      | Less weight loss | More weight loss | Less weight loss | More weight loss |

### Table 3: Cardiovascular Outcomes

| Outcome                    | Liraglutide vs. Other Groups Combined (Hazard Ratio [95% CI]) |
|----------------------------|---------------------------------------------------------------|
| Any Cardiovascular Disease | 0.71 [0.56–0.90]                                              |

Note: There were no significant differences among the four treatment groups for major adverse cardiovascular events (MACE), hospitalization for heart failure, or death from cardiovascular causes.<sup>[4]</sup>

## Experimental Protocols

The GRADE study was a multicenter, pragmatic, unmasked, randomized clinical trial.

## Participant Screening and Randomization

Eligible participants were individuals with type 2 diabetes for less than 10 years, aged 30 years or older (or  $\geq 20$  for American Indians), and were on metformin monotherapy.<sup>[4]</sup> The screening process involved an initial assessment of eligibility, followed by a run-in phase to ensure metformin tolerance and to achieve a stable dose. Participants with an HbA1c between 6.8%

and 8.5% at the end of the run-in period were randomized in a 1:1:1:1 ratio to one of the four treatment groups.

## Treatment Interventions

All participants continued on metformin and were randomly assigned to one of the following medications:

- Insulin glargine U-100: A long-acting basal insulin.
- Liraglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist.
- Glimepiride: A sulfonylurea.
- Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor.

## Medication Titration

The primary goal of medication titration was to achieve and maintain an HbA1c level below 7.0%. For participants on glimepiride or insulin glargine, dose adjustments were based on self-monitoring of blood glucose, with a target for fasting glucose levels between 70 and 130 mg/dL without symptomatic hypoglycemia. All medications were titrated to the maximally tolerated dose to achieve the glycemic target.

## Outcome Measures

**Primary Outcome:** The primary metabolic outcome was the time to primary failure, defined as a confirmed HbA1c of 7.0% or greater.[\[4\]](#)

**Secondary Outcomes:** A comprehensive set of secondary outcomes were assessed, including:  
[\[4\]](#)

- Time to a confirmed HbA1c greater than 7.5%.
- Mean HbA1c and fasting plasma glucose levels over time.
- Frequency of hypoglycemia.
- Cardiovascular events and risk factors.

- Microvascular complications (albuminuria, estimated glomerular filtration rate [eGFR], and peripheral neuropathy).
- Adverse events.
- Tolerability and treatment satisfaction.
- Health economics.

## Laboratory Methods

Central laboratories were used for key biochemical assays. HbA1c, plasma glucose, and C-peptide concentrations were measured at regular intervals. Insulin sensitivity was assessed using the Homeostasis Model Assessment 2 (HOMA2) of insulin sensitivity (HOMA2-%S).

## Visualizations

The following diagrams illustrate key workflows in the GRADE study.

[Click to download full resolution via product page](#)

## GRADE Study Participant Workflow

[Click to download full resolution via product page](#)

## GRADE Study Treatment and Titration Algorithm

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Grade Study Investigators Publish Expanded Results of Major NIH-Sponsored Comparative Study of Glucose Lowering Medications in Type 2 Diabetes [massgeneral.org]
- 2. HOME - GRADE - Portal [grade.bsc.gwu.edu]
- 3. NIDDK Central Repository [repository.niddk.nih.gov]
- 4. NIDDK Central Repository - Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) [repository.niddk.nih.gov]
- To cite this document: BenchChem. [Accessing and Understanding the GRADE Study: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178969#public-access-to-grade-study-data-and-results>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)